5-Aminopentanoic Acid Methyl Ester Hydrochloride-d4

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

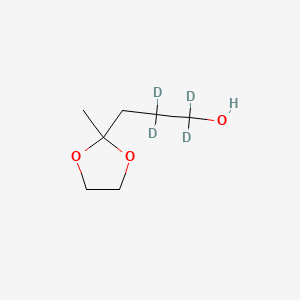

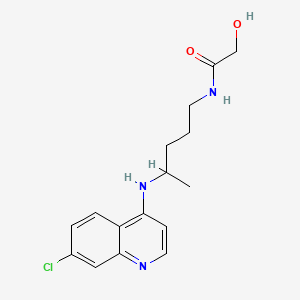

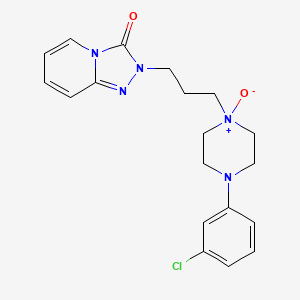

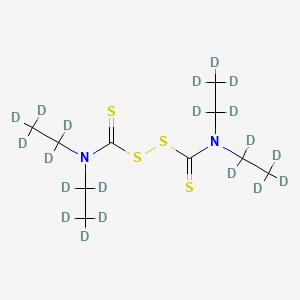

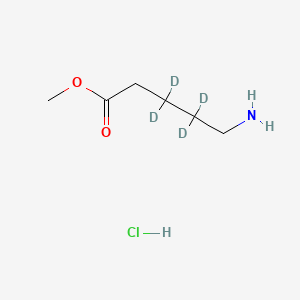

5-Aminopentanoic Acid Methyl Ester Hydrochloride-d4 is a chemical compound used in scientific research. It has a molecular weight of 171.66 and a molecular formula of C6H10D4ClNO2 . It is an intermediate in the preparation of labeled Tianeptine metabolites .

Molecular Structure Analysis

The molecular structure of 5-Aminopentanoic Acid Methyl Ester Hydrochloride-d4 is represented by the formula C6H10D4ClNO2 . Unfortunately, the specific structural details are not provided in the available resources.Chemical Reactions Analysis

The specific chemical reactions involving 5-Aminopentanoic Acid Methyl Ester Hydrochloride-d4 are not detailed in the available resources. It is known to be used in the preparation of labeled Tianeptine metabolites .Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Aminopentanoic Acid Methyl Ester Hydrochloride-d4 are not detailed in the available resources. It has a molecular weight of 171.66 and a molecular formula of C6H10D4ClNO2 .Scientific Research Applications

Synthesis and Derivative Formation

Synthesis Techniques : 5-Aminopentanoic acid derivatives have been synthesized through various methods. For instance, 4-OXO-5-aminopentanoic acid hydrochloride was obtained via selective bromination and subsequent reactions (Zav’yalov & Zavozin, 1987). Another method involves levulinic acid by esterification and bromination (Yuan, 2006).

Formation of Derivatives : Derivatives of 5-Aminopentanoic acid have been created for various applications. For example, L-forms of certain derivatives are used in the synthesis of AM-toxins (Shimohigashi, Lee, & Izumiya, 1976). Another study details the stereoselective synthesis of γ-fluorinated α-amino acids (Laue, Kröger, Wegelius, & Haufe, 2000).

Hydrolytic Degradation and Coordination Compounds

Hydrolytic Degradation Studies : Research into the hydrolytic degradation of poly(ester amides) derived from carbohydrates includes 1-amino-1-deoxy-2,3,4-tri-O-methyl-5-O-[(pentachlorophenoxy)succinyl]-l-arabinitol hydrochlorides, related to 5-aminopentanoic acid (Martínez, Pinilla, Mata, & Pérez, 1997).

Formation of Coordination Compounds : A study on the 1H NMR spectra of 2-aminooxypropanoic acid and its methyl ester, including their hydrochlorides, investigated their interaction with palladium(II) (Warnke & Trojanowska, 1993).

Bioconjugation and Electrosynthesis

Bioconjugation for Neutron-Capture Studies : Novel amino acid derivatives, including 5-(2-methyl-1,2-dicarba-closo-dodecarborane(12)-1-yl)- 2-aminopentanoic acid, were synthesized for antibody modification in neutron-capture studies (Varadarajan & Hawthorne, 1991).

Electrosynthesis : The electrosynthesis of 5-amino-4-oxopentanoic acid hydrochloride was studied, highlighting the impact of various factors on the yield and quality of the product (Konarev, Lukyanets, & Negrimovskii, 2007).

Transdermal Drug Delivery and Structural Analysis

Skin Permeation Enhancers : Research into novel ionic liquids based on amino acids for skin permeation enhancements used derivatives like glycine methyl ester hydrochloride, which is structurally related to 5-aminopentanoic acid (Zheng, Zhao, Yang, Li, & Wang, 2020).

Synthesis for Analytical Studies : Amino acid methyl ester hydrochlorides, akin to 5-aminopentanoic acid methyl ester hydrochloride-d4, have been prepared for various analytical and structural studies (Li & Sha, 2008).

Safety And Hazards

properties

IUPAC Name |

methyl 5-amino-3,3,4,4-tetradeuteriopentanoate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2.ClH/c1-9-6(8)4-2-3-5-7;/h2-5,7H2,1H3;1H/i2D2,3D2; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAKIZCQRTPAOSH-DAHDXRBSSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCCCN.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(CC(=O)OC)C([2H])([2H])CN.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Aminopentanoic Acid Methyl Ester Hydrochloride-d4 | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.